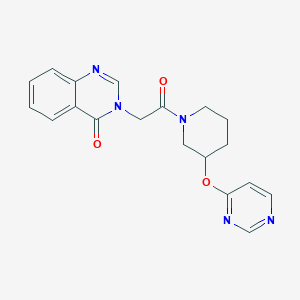

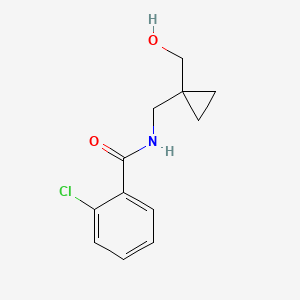

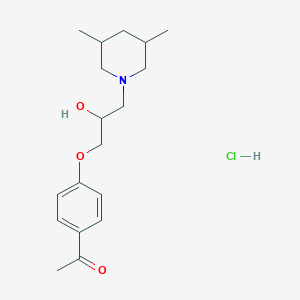

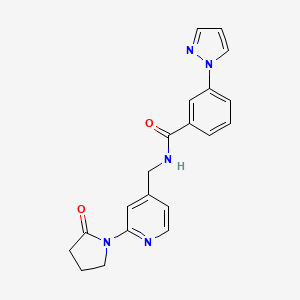

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related chloro-benzamide compounds typically involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as acylation, amidation, and substitution. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved by exploiting the reactivity of cyanomethylene functionality to construct new heterocycles . Similarly, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involved acylation, amidogen, and hydroxymethylation reactions .

Molecular Structure Analysis

The molecular structure of chloro-benzamide compounds is often determined using X-ray diffraction, which provides precise information about the crystal and molecular structure. For instance, the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods, and the results were compared with X-ray diffraction data . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide also utilized X-ray diffraction along with DFT calculations .

Chemical Reactions Analysis

The reactivity of chloro-benzamide compounds can lead to the synthesis of novel heterocyclic compounds with potential applications, such as insecticidal activity. The study on 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrated the use of the synthesized compound as a precursor for creating new heterocycles with significant insecticidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-benzamide compounds are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide information on elemental composition, functional groups, and molecular interactions. For example, the IR spectroscopy of 2-chloro-N-(diethylcarbamothioyl)benzamide helped in the assignment of fundamental vibrational modes . The NMR and IR spectra were also crucial in confirming the structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

Compounds with structural similarities to 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide have been investigated for their selective inhibition of histone deacetylases (HDACs). For instance, derivatives of aroyl-pyrrolyl-hydroxyamides (APHAs) have shown high selectivity towards class II (IIa) HDACs, indicating potential applications in the modulation of gene expression and the treatment of diseases where HDACs play a pivotal role (Mai et al., 2005).

Antimicrobial and Antifungal Activities

A series of benzamide derivatives, including 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has been evaluated for antimicrobial and antifungal activities. These compounds were found to exhibit biological activity comparable with or higher than standard drugs against mycobacterial, bacterial, and fungal strains. This underscores their potential as leads for the development of new antimicrobial agents (Imramovský et al., 2011).

Antitumor Agents

Benzothiazole derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have been synthesized and shown to possess potent antitumor activities. The development of these compounds highlights the role of structural modification in enhancing biological stability and efficacy, presenting a pathway for the discovery of new antitumor agents (Yoshida et al., 2005).

Antipathogenic Activity

New thiourea derivatives based on acylthioureas have been synthesized and shown to exhibit significant antipathogenic activities, particularly against biofilm-embedded microbial cells. These findings suggest the potential of these compounds in addressing challenges related to microbial biofilms and the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Sigma-1 Receptor Agonists

The design and synthesis of N-alkyl-2-(substitutedbenzamido)benzamides and their evaluation as potential sigma-1 receptor agonists highlight another avenue of research. These compounds were assessed for their cytotoxic activities against cancer cell lines, underscoring the significance of chemical synthesis in exploring new therapeutic targets and potential treatments for cancer (Youssef et al., 2020).

Eigenschaften

IUPAC Name |

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNIXNGPXQHKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)

![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)

![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)